molecular formula C25H21F B14185835 2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene CAS No. 919789-05-2

2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene

Cat. No.: B14185835
CAS No.: 919789-05-2
M. Wt: 340.4 g/mol
InChI Key: ROEGRZKZECMKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene is an organic compound characterized by its unique structure, which includes a diphenylethenyl group, a fluorine atom, and a dimethyl-indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene typically involves a multi-step process. One common method includes the following steps:

    Formation of the Diphenylethenyl Group: This step involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form 1,1-diphenylethene.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.

    Formation of the Indene Core: The final step involves the cyclization of the intermediate compound to form the indene core, which can be achieved through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of brominated or nitrated products.

Scientific Research Applications

2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene depends on its application. In organic electronics, its unique structure allows for efficient charge transport and light emission. The diphenylethenyl group enhances the compound’s ability to participate in π-π stacking interactions, which is crucial for its performance in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Diphenylethenyl)anthracene: Similar structure but with an anthracene core instead of an indene core.

    2-(2,2-Diphenylethenyl)benzene: Lacks the fluorine atom and the indene core.

    2-(2,2-Diphenylethenyl)naphthalene: Contains a naphthalene core instead of an indene core.

Uniqueness

2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene is unique due to the presence of the fluorine atom and the indene core, which confer distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and electron-withdrawing properties, making it suitable for specific applications in organic electronics and materials science.

Properties

CAS No.

919789-05-2

Molecular Formula

C25H21F

Molecular Weight

340.4 g/mol

IUPAC Name

2-(2,2-diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene

InChI

InChI=1S/C25H21F/c1-17-22-14-13-21(26)15-24(22)18(2)23(17)16-25(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,18H,1-2H3

InChI Key

ROEGRZKZECMKSE-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.